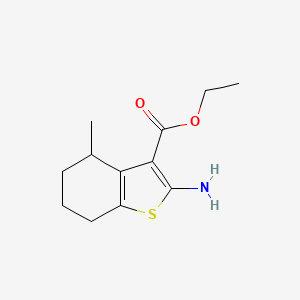

![molecular formula C10H22ClN3O2S B2756739 2-Methyl-5-[2-(piperidin-4-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione hydrochloride CAS No. 1780020-81-6](/img/structure/B2756739.png)

2-Methyl-5-[2-(piperidin-4-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

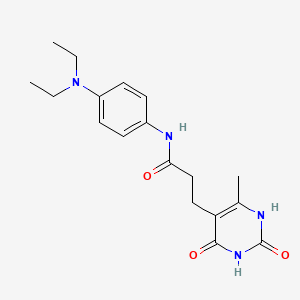

The compound you mentioned contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs .

Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . Various intra- and intermolecular reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “2-Methyl-5-[2-(piperidin-4-yl)ethyl]-1$l^{6},2,5-thiadiazolidine-1,1-dione hydrochloride” would need to be determined through further analysis.Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in the literature .科学的研究の応用

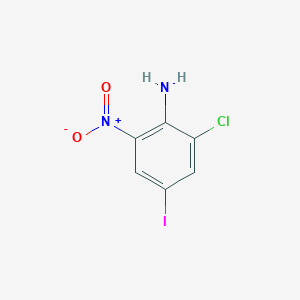

Synthesis and Antibacterial Activity

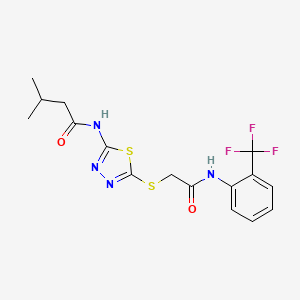

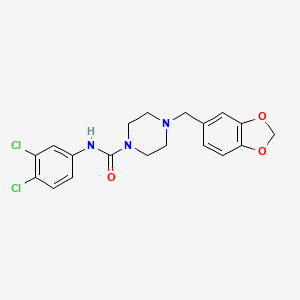

Thiazolidinediones have been synthesized for their potential antibacterial and antifungal activities. For instance, the synthesis of new pyrazolyl-2, 4-thiazolidinediones showcased remarkable antifungal activity and effectiveness against Gram-positive bacteria, excluding effectiveness against Gram-negative bacteria (Aneja et al., 2011). Similarly, substituted 5-(aminomethylene)thiazolidine-2,4-diones were synthesized using a variety of drug-like molecules, displaying antibacterial activity, particularly those with pyridine or piperazine moieties showing good to excellent antibacterial activity (Mohanty et al., 2015).

Anticancer Activity

Some thiazolidinedione derivatives have also been explored for their anticancer properties. The synthesis of N-substituted indole derivatives based on thiazolidine-2,4-dione showed promising anticancer activity against the MCF-7 human breast cancer cell line (Kumar & Sharma, 2022).

Corrosion Inhibition

Thiazolidinedione derivatives have been investigated for their corrosion inhibition performance. For example, their use as inhibitors for mild steel corrosion in hydrochloric acid solution showed that the inhibition efficiency increased with concentration, highlighting their potential industrial application (Yadav et al., 2015).

Synthesis of Thiazolidines and Thiazoles

The synthesis of oxazolidines, thiazolidines, and derivatives from β-hydroxy- or β-mercapto-α-amino acid esters, demonstrates the chemical versatility and potential of thiazolidinediones for developing compounds with various biological activities (Badr et al., 1981).

作用機序

将来の方向性

Piperidines play a significant role in the pharmaceutical industry, and there is ongoing research into the synthesis and application of piperidine derivatives . Future directions could include the development of new synthesis methods, the discovery of new biological targets, and the design of new drugs based on the piperidine structure.

特性

IUPAC Name |

2-methyl-5-(2-piperidin-4-ylethyl)-1,2,5-thiadiazolidine 1,1-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2S.ClH/c1-12-8-9-13(16(12,14)15)7-4-10-2-5-11-6-3-10;/h10-11H,2-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDODPICYOLYOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(S1(=O)=O)CCC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(3-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2756657.png)

![N-[(1-hydroxycyclopentyl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2756660.png)

![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)

![3-(N-methyl4-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2756669.png)

![[4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2756670.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2756677.png)